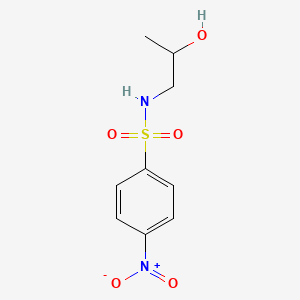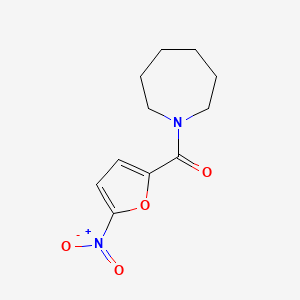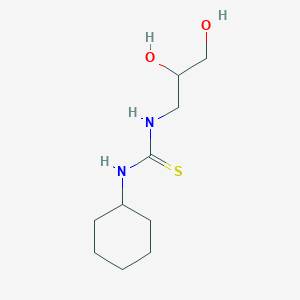
5-(dimethylsulfonio)-2,6-dioxo-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(dimethylsulfonio)-2,6-dioxo-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinolate, commonly known as DMTS, is a sulfur-containing compound that has been extensively studied for its potential applications in scientific research. DMTS is a derivative of pyrimidine and has been shown to possess several unique properties that make it a valuable tool for studying various biological processes.
Mécanisme D'action
DMTS exerts its effects through the inhibition of various enzymes, including cholinesterase, acetylcholinesterase, and butyrylcholinesterase. It has also been shown to possess antioxidant properties and can scavenge free radicals. DMTS has been shown to possess anti-inflammatory properties as well, making it a potential therapeutic agent for various inflammatory disorders.
Biochemical and Physiological Effects
DMTS has been shown to possess several biochemical and physiological effects. It has been shown to possess neuroprotective properties, making it a potential therapeutic agent for various neurodegenerative disorders. DMTS has also been shown to possess anticancer properties and can induce apoptosis in cancer cells. Additionally, DMTS has been shown to possess antiviral properties and can inhibit the replication of various viruses.
Avantages Et Limitations Des Expériences En Laboratoire
DMTS has several advantages as a tool for scientific research. It is a highly stable compound and can be easily synthesized in high purity and yield. Additionally, DMTS possesses several unique properties that make it a valuable tool for studying various biological processes. However, DMTS also has some limitations. It can be toxic at high concentrations and can interfere with certain biological assays.
Orientations Futures
There are several future directions for the study of DMTS. One potential area of research is the development of DMTS-based fluorescent probes for imaging various biological processes. Another potential area of research is the development of DMTS-based enzyme inhibitors for the treatment of various diseases. Additionally, the study of DMTS as a potential therapeutic agent for various neurodegenerative disorders and cancer is an area of active research.
Méthodes De Synthèse
DMTS can be synthesized through several methods, including the reaction of pyrimidine with dimethylsulfoxide and subsequent oxidation. Another method involves the reaction of pyrimidine with dimethylsulfide and hydrogen peroxide. Both methods yield DMTS in high purity and yield.
Applications De Recherche Scientifique
DMTS has been extensively studied for its potential applications in scientific research. It has been shown to possess several unique properties that make it a valuable tool for studying various biological processes. DMTS has been used as a precursor for the synthesis of various compounds, including fluorescent probes, enzyme inhibitors, and anticancer agents.
Propriétés
IUPAC Name |
5-(dimethyl-λ4-sulfanylidene)-1-phenyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-18(2)9-10(15)13-12(17)14(11(9)16)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWLUMYOBKMJKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=C1C(=O)NC(=O)N(C1=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Dimethylsulfonio)-2-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-4-olate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![propyl 3-[(2,6-dimethoxybenzoyl)amino]benzoate](/img/structure/B5154511.png)

![4-[3-(2,6-diisopropylphenoxy)propyl]morpholine](/img/structure/B5154516.png)
![3-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-4-phenyl-2(1H)-quinolinone](/img/structure/B5154519.png)
![3-{[1-(2,4-dimethoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5154521.png)


![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B5154549.png)



![1-(4-bromophenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5154560.png)
![(3aS*,5S*,9aS*)-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-2-phenylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5154565.png)
![diethyl [5-(2-chlorophenoxy)pentyl]malonate](/img/structure/B5154581.png)